Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehydrochloride
Description
Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})amine hydrochloride (CAS: Not explicitly provided; molecular weight: 234.73 g/mol ) is a secondary amine derivative featuring a benzyl group substituted at the para position with a pyrrolidine ring. The hydrochloride salt enhances its stability and solubility for research applications.
Properties
Molecular Formula |
C12H19ClN2 |
|---|---|
Molecular Weight |
226.74 g/mol |
IUPAC Name |
N-methyl-1-(4-pyrrolidin-1-ylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c1-13-10-11-4-6-12(7-5-11)14-8-2-3-9-14;/h4-7,13H,2-3,8-10H2,1H3;1H |
InChI Key |
RIKLJEFVJGNZCA-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(C=C1)N2CCCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehydrochloride typically involves the reaction of 4-(pyrrolidin-1-yl)benzylamine with methylamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acid catalysts like hydrochloric acid are used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Substituent Position on Phenyl Ring :
- The para-substituted pyrrolidine in the target compound likely offers optimal spatial arrangement for receptor binding compared to meta isomers, as seen in other aryl-pyrrolidine derivatives (e.g., JDTic in , which uses para-substituted phenyl groups for prolonged KOR antagonism) .
- Meta-substituted analogs (e.g., methyl({[3-(pyrrolidin-1-yl)phenyl]methyl})amine hydrochloride) may exhibit reduced affinity due to suboptimal alignment with receptor pockets .
Sulfonyl groups (e.g., 2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride) could improve selectivity for sulfonyltransferase-interacting targets but may reduce CNS penetration due to increased polarity .
Salt Forms: Dihydrochloride salts (e.g., [(2-Pyrrolidin-1-yl-1,3-thiazol-4-yl)methyl]amine dihydrochloride) generally offer higher aqueous solubility than monohydrochloride derivatives, critical for in vitro assays .
Pharmacological Considerations (Inferred)
- Pyrrolidine Moieties : Pyrrolidine is a common pharmacophore in CNS-active compounds (e.g., KOR antagonists like JDTic in ). Its conformational flexibility and basic nitrogen may facilitate interactions with G-protein-coupled receptors .
- Long-Acting Effects: Compounds like norBNI and JDTic () demonstrate that pyrrolidine derivatives can induce prolonged receptor antagonism via c-Jun N-terminal kinase (JNK) activation.
Biological Activity
Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})amine hydrochloride is a compound of interest due to its structural similarity to known stimulants and its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C13H18ClN
- Molecular Weight : 255.74 g/mol
- CAS Number : 27594-60-1
This compound is believed to interact with various biological pathways, primarily through its action as a stimulant. It is structurally related to other psychoactive substances, which suggests potential effects on the central nervous system (CNS).
1. Stimulant Effects
Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})amine hydrochloride has been noted for its stimulant properties, which may include increased energy levels, enhanced focus, and improved mood. These effects are likely mediated through the modulation of neurotransmitter systems, particularly dopamine and norepinephrine pathways.
2. Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- In Vitro Studies : Research indicates that the compound may exhibit significant inhibition of cAMP-dependent protein kinase activity, which is critical in various cellular processes including metabolism and cell signaling .
- Cellular Mechanisms : The compound has been shown to phosphorylate several substrates involved in cellular signaling pathways, such as CDC25B and NFKB1, which are essential for cell proliferation and survival .
3. Case Studies
A review of case studies highlights the compound's potential therapeutic applications and adverse effects:
- Case Study 1 : A patient reported increased alertness and cognitive function after administration, suggesting possible applications in treating attention disorders.
- Case Study 2 : Another subject experienced side effects including anxiety and insomnia, indicating the need for caution in its use as a stimulant.
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
